molecular formula C14H22N2O3S B5843104 1-(2-ethoxyphenyl)-4-(ethylsulfonyl)piperazine

1-(2-ethoxyphenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5843104
M. Wt: 298.40 g/mol
InChI Key: NGIGGTIBBXUBRO-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and an ethylsulfonyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-(ethylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with ethylsulfonyl chloride to form 2-ethoxyphenyl ethylsulfone. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(ethylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methoxy group and a methylsulfonyl group.

    1-(2-Chlorophenyl)-4-(ethylsulfonyl)piperazine: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    1-(2-Ethoxyphenyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-ethylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-19-14-8-6-5-7-13(14)15-9-11-16(12-10-15)20(17,18)4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGGTIBBXUBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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